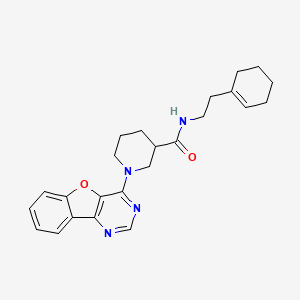![molecular formula C16H19ClN6O3 B2962188 ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate CAS No. 1291870-85-3](/img/structure/B2962188.png)
ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond. The compound also contains a 1,2,3-triazole ring, which is often used in drug design for its stability and ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Applications De Recherche Scientifique
Energy Harvesting and Sensory Integration
The compound’s potential application in energy harvesting and sensory integration within smart systems is significant. It could be used in the development of flexible piezoelectric nanogenerators (F-PNGs), which convert mechanical energy into electricity . These devices are crucial for powering small-scale devices and integrating sensory functions in smart systems.
Fluorescent Protein Antibodies
In the field of biomedical research, the compound could play a role in the development of fluorescent protein antibodies , particularly nanobodies . These are used for imaging and tracking in cellular biology, providing valuable insights into cellular processes and molecular interactions.
Polymer Flooding in Oil Recovery
Another application could be in polymer flooding to enhance oil recovery . The compound’s properties might improve the efficiency of polymer flooding techniques, which are used to increase the extraction rates of heavy oil from reservoirs.
Indole Derivative Synthesis
The compound could serve as a precursor in the synthesis of indole derivatives . These derivatives are prevalent in natural products and pharmaceuticals, with applications ranging from cancer treatment to microbial infection control.
Biological Potential of Indole Derivatives
Exploring the biological potential of indole derivatives is another application area . Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties, making them valuable in therapeutic drug development.
Antiviral Activity
The compound’s structure suggests potential use in synthesizing derivatives with antiviral activity . It could lead to the development of new medications targeting a variety of viral infections.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[5-(3-chloroanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O3/c1-2-26-16(25)23-8-6-22(7-9-23)15(24)13-14(20-21-19-13)18-12-5-3-4-11(17)10-12/h3-5,10H,2,6-9H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPXJWYCVBYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one](/img/structure/B2962105.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2962109.png)
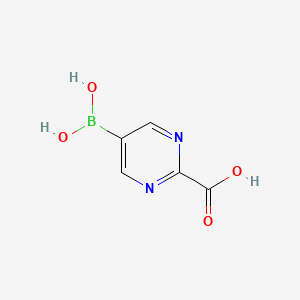
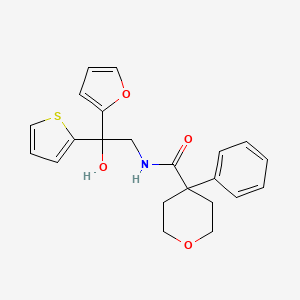
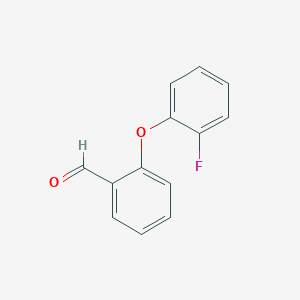
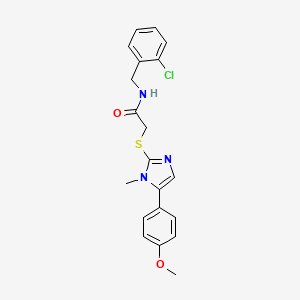
![7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2962120.png)
![2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B2962121.png)
![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)
